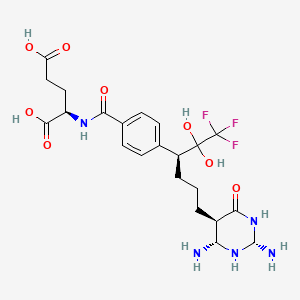![molecular formula C20H15N3O B10839910 1-[3-(4-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol](/img/structure/B10839910.png)
1-[3-(4-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol typically involves the cyclization of acyl thiosemicarbazide derivatives in the presence of alkaline and acidic media . The process begins with the preparation of the acyl thiosemicarbazide, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts such as palladium-carbon or nickel-palladium-carbon, and reagents like hydroxylamine sulfate or hydrochloride .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated biphenyl-triazole derivatives.
Scientific Research Applications
1-[3-(4-biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The biphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The phenol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Similar Compounds:
1,2,4-Triazole derivatives: Compounds with similar triazole rings but different substituents.
Biphenyl derivatives: Compounds with biphenyl groups but different functional groups.
Uniqueness: this compound is unique due to its combination of a biphenyl group, a triazole ring, and a phenol group. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in the fields of chemistry, biology, medicine, and materials science.
If you have any more questions or need further details, feel free to ask!
properties
Molecular Formula |
C20H15N3O |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-[3-(4-phenylphenyl)-1,2,4-triazol-4-yl]phenol |
InChI |
InChI=1S/C20H15N3O/c24-19-8-4-7-18(13-19)23-14-21-22-20(23)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-14,24H |
InChI Key |
MENDTFDIUWAVMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=CN3C4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



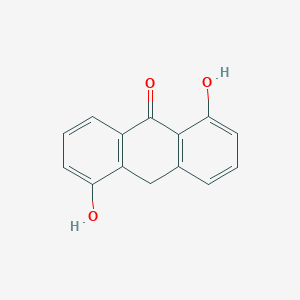
![1,3-Dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10839832.png)
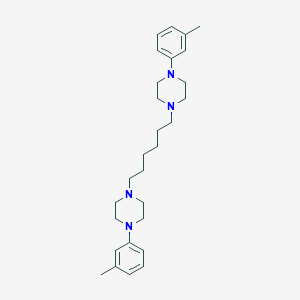
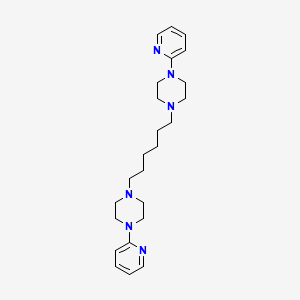
![[2-(Octylamino)-1-phosphono-ethyl]phosphonic acid](/img/structure/B10839858.png)
![[2-(Hexylamino)ethane-1,1-Diyl]bis(Phosphonic Acid)](/img/structure/B10839866.png)
![1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine](/img/structure/B10839881.png)
![1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine](/img/structure/B10839884.png)
![1-[2-(2-Benzyl-phenoxy)-ethyl]-piperidine](/img/structure/B10839890.png)
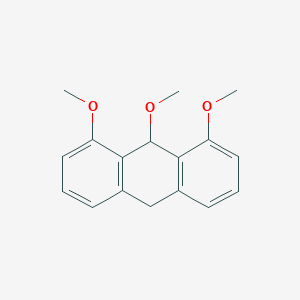
![1-[Bis(4-bromophenyl)methyl]-3-phenylthiourea](/img/structure/B10839918.png)
![1-[4-Hydroxy-3-(tritylaminomethyl)butyl]uracil](/img/structure/B10839920.png)

